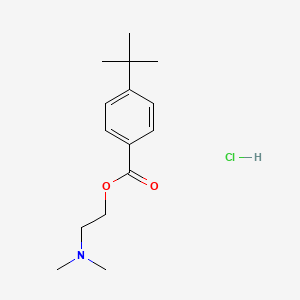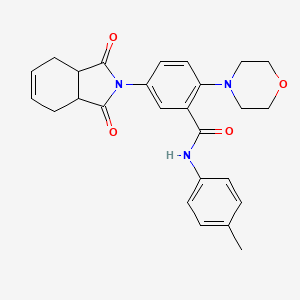![molecular formula C23H18N2O5S B4020047 5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4020047.png)
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Description
Synthesis Analysis
The synthesis of thiazolidine-2,4-diones typically involves the Knoevenagel condensation reaction. For instance, derivatives similar to the subject compound have been synthesized through condensation reactions involving various aldehydes and thiazolidine-2,4-dione in the presence of catalysts like piperidine in ethanol, showcasing the versatility of the synthesis process for this class of compounds (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been characterized using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, and X-ray powder diffraction. These studies reveal the detailed arrangement of atoms within the molecule and their spatial configuration, providing insights into the compound's potential interaction mechanisms with biological targets (Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidine-2,4-diones undergo various chemical reactions, including cycloadditions and condensations, which can modify their biological activity. For example, reactions with nucleophiles or active methylene compounds can lead to the formation of pyrazole derivatives, demonstrating the chemical versatility of these compounds (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of thiazolidine-2,4-diones, including solubility, melting point, and crystalline structure, are crucial for their pharmacokinetic profile. X-ray crystallography studies provide valuable information on the solid-state structure, which can influence the compound's stability and solubility (Yathirajan et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological targets, are influenced by the compound's functional groups and molecular structure. Computational studies and molecular docking can predict the pharmacological profile, highlighting potential interactions with enzymes or receptors. This approach helps in understanding the compound's mechanism of action and guiding the synthesis of novel derivatives with enhanced activity (Sakib et al., 2021).
properties
IUPAC Name |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-22-21(31-23(27)24(22)14-4-7-16-5-2-1-3-6-16)15-19-12-13-20(30-19)17-8-10-18(11-9-17)25(28)29/h1-3,5-6,8-13,15H,4,7,14H2/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOBDKIQJVBNN-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide](/img/structure/B4019964.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B4019966.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4019970.png)
![2-{[(1-phenylethyl)thio]methyl}-1H-benzimidazole](/img/structure/B4019978.png)
![2-phenyl-2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4019983.png)
![N-(2-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4019992.png)
![N-(3-acetylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4020006.png)
![1-(2-fluoro-4-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020013.png)

![1,2-ethanediylbis[(1-piperidinylmethyl)formamide]](/img/structure/B4020027.png)
![5,5'-(phenylmethylene)bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4020038.png)
![2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol](/img/structure/B4020046.png)

![1-(3,4-dichlorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4020061.png)